What are the physical and chemical properties of Tetraethyl ethylenetetracarboxylate?
What are the physical and chemical properties of Tetraethyl ethylenetetracarboxylate?
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Tetraethyl Ethylenetetracarboxylate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences. This document delves into the compound's structural and physicochemical characteristics, spectroscopic profile, and predicted reactivity. Furthermore, it outlines a plausible synthetic route and analytical methodologies for its characterization, grounded in established chemical principles.
Introduction
Tetraethyl ethylenetetracarboxylate, with the CAS number 6174-95-4, is a tetra-substituted unsaturated ester. Its molecular structure, featuring a carbon-carbon double bond heavily substituted with electron-withdrawing carboxylate groups, imparts unique chemical characteristics that make it a subject of interest in organic synthesis and materials science. This guide aims to consolidate the available technical data on this compound, offering insights into its properties and potential applications.
Molecular Structure and Identifiers
The fundamental identity of a chemical compound lies in its structure and nomenclature.
IUPAC Name: tetraethyl ethene-1,1,2,2-tetracarboxylate[1]
Synonyms: Tetracarbethoxyethylene, Tetraethyl ethenetetracarboxylate, Ethenetetracarboxylic acid, tetraethyl ester, Tetrakis(ethoxycarbonyl)ethylene[1]
CAS Number: 6174-95-4[1]
Molecular Formula: C14H20O8[1]
Molecular Weight: 316.30 g/mol [1]
Canonical SMILES: CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC[1]
InChI Key: IYHFWCBVJOQIIT-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical state and behavior of a compound under various conditions are critical for its handling, application, and purification.
| Property | Value | Source |
| Melting Point | 54-56 °C | ChemicalBook |
| Boiling Point | Not readily available | - |
| Solubility | Not explicitly documented; predicted to be soluble in many common organic solvents. | - |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
Spectroscopic and Analytical Characterization
The elucidation of a molecule's structure and purity relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show a triplet-quartet pattern characteristic of the ethyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.
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13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the olefinic carbons of the double bond, and the carbons of the ethyl groups. The chemical shifts of the olefinic carbons will be significantly downfield due to the deshielding effect of the four ester groups.
Infrared (IR) Spectroscopy
The IR spectrum of Tetraethyl ethylenetetracarboxylate is characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the range of 1720-1740 cm-1. The C=C double bond stretch might be weak or absent due to the symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M+) and characteristic fragmentation patterns involving the loss of ethoxy and carbonyl groups.
Chemical Properties and Reactivity
The reactivity of Tetraethyl ethylenetetracarboxylate is primarily dictated by its electron-deficient carbon-carbon double bond and the four ester functionalities.
Reactivity of the Alkene
The double bond is highly electron-poor due to the strong electron-withdrawing effect of the four carboxylate groups. This makes it susceptible to nucleophilic attack rather than electrophilic addition, which is typical for electron-rich alkenes[2].
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Michael Addition: It is expected to be an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiols.
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Cycloaddition Reactions: As an electron-deficient dienophile, it is a prime candidate for Diels-Alder reactions with electron-rich dienes[3]. It can also participate in other cycloaddition reactions, such as [2+2] cycloadditions with electron-rich alkenes[4][5].
Reactivity of the Ester Groups
The four ester groups can undergo reactions typical of esters, most notably hydrolysis.
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Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid, ethylenetetracarboxylic acid, under either acidic or basic conditions[6][7][8][9]. Basic hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is an equilibrium process[9].
Caption: Fig. 1: Hydrolysis of Tetraethyl Ethylenetetracarboxylate.
Synthesis
Proposed Synthetic Pathway
The reaction likely proceeds through an initial formation of diethyl iodomalonate, followed by a coupling reaction.
Caption: Fig. 2: Proposed synthesis of Tetraethyl Ethylenetetracarboxylate.
Generalized Experimental Protocol
This is a generalized protocol based on similar reactions and should be optimized for safety and yield.
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Reaction Setup: A solution of diethyl dibromomalonate in a suitable aprotic solvent (e.g., acetone, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reagent Addition: Sodium iodide is added to the solution. The reaction mixture is then heated to reflux.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
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Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.
Conclusion
Tetraethyl ethylenetetracarboxylate is a functionally rich molecule with distinct physical and chemical properties. Its electron-deficient nature makes it a valuable synthon for a variety of chemical transformations, particularly in the realm of conjugate additions and cycloaddition reactions. While some of its physical properties are not extensively documented, this guide provides a solid foundation of its known characteristics and predictable reactivity, which should aid researchers in its application and further study.
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